4-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}piperidine hydrochloride
Overview
Description
4-{[(3-Bromo[1,1’-biphenyl]-4-yl)oxy]-methyl}piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with a brominated biphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3-Bromo[1,1’-biphenyl]-4-yl)oxy]-methyl}piperidine hydrochloride typically involves the following steps:
Formation of the brominated biphenyl intermediate: This can be achieved through a Suzuki–Miyaura coupling reaction, where 3-bromo-1,1’-biphenyl is coupled with a suitable boronic acid derivative under palladium catalysis.
Attachment of the piperidine ring: The brominated biphenyl intermediate is then reacted with piperidine in the presence of a base to form the desired product.
Hydrochloride salt formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-{[(3-Bromo[1,1’-biphenyl]-4-yl)oxy]-methyl}piperidine hydrochloride can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom on the biphenyl ring can be replaced by other nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can participate in redox reactions, altering the oxidation state of the bromine or other substituents.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium carbonate, often in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while oxidation and reduction can lead to changes in the functional groups present on the molecule .
Scientific Research Applications
4-{[(3-Bromo[1,1’-biphenyl]-4-yl)oxy]-methyl}piperidine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the interaction of brominated biphenyl compounds with biological systems.
Mechanism of Action
The mechanism of action of 4-{[(3-Bromo[1,1’-biphenyl]-4-yl)oxy]-methyl}piperidine hydrochloride involves its interaction with specific molecular targets. The brominated biphenyl group can interact with various enzymes or receptors, potentially modulating their activity. The piperidine ring may also play a role in enhancing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-{[(3-Bromo[1,1’-biphenyl]-4-yl)oxy]-methyl}piperidine hydrochloride is unique due to the presence of both a brominated biphenyl group and a piperidine ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
4-[(2-bromo-4-phenylphenoxy)methyl]piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO.ClH/c19-17-12-16(15-4-2-1-3-5-15)6-7-18(17)21-13-14-8-10-20-11-9-14;/h1-7,12,14,20H,8-11,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJXYTMRWOJLKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=C(C=C(C=C2)C3=CC=CC=C3)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220018-05-2 | |
Record name | Piperidine, 4-[[(3-bromo[1,1′-biphenyl]-4-yl)oxy]methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220018-05-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.